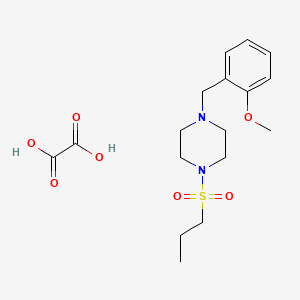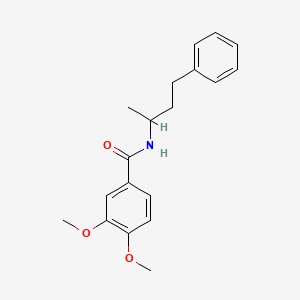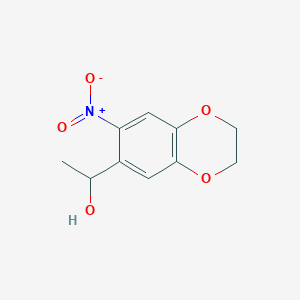
3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride
説明
3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a role in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, this compound may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood, anxiety, and cognition. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects suggest that this compound may have neuroprotective and neuroregenerative properties.
実験室実験の利点と制限
3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. Additionally, it has been extensively studied in animal models, which provides a wealth of data for further research. However, there are also limitations to the use of this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects.
将来の方向性
There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride. One area of research is the development of more potent and selective analogs of this compound that can be used to further elucidate its mechanism of action and therapeutic potential. Additionally, there is a need for more studies to investigate the effects of this compound in human subjects, as most of the current research has been conducted in animal models. Finally, there is a need for more research to investigate the potential of this compound in the treatment of psychiatric and neurological disorders.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-N-(3,4-dimethylphenyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease. These findings suggest that this compound may have potential therapeutic applications in the treatment of psychiatric and neurological disorders.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O.ClH/c1-18-8-9-21(16-19(18)2)23-22(26)10-11-24-12-14-25(15-13-24)17-20-6-4-3-5-7-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKLCEBTPDFNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3943721.png)





![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)